2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Its structure features a fused bicyclic core with substituents at key positions:
- 1-Methyl group: A common modification to modulate metabolic stability.
- N-(4-(Trifluoromethyl)phenyl)acetamide moiety: The trifluoromethyl (CF₃) group at the para position of the phenyl ring is critical for electronic and steric effects, often enhancing binding affinity in drug-receptor interactions .
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O4/c1-4-12-10-25-18-16(17(12)32-5-2)19(30)28(20(31)27(18)3)11-15(29)26-14-8-6-13(7-9-14)21(22,23)24/h6-10H,4-5,11H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHQPPCDNPJEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyridopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyridopyrimidine core with various substituents that enhance its biological properties. The synthesis typically involves multi-step reactions that incorporate ethoxy and trifluoromethyl groups, which are known to influence pharmacological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyridopyrimidine compounds exhibit significant anticancer activity. For instance, related compounds have shown inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various tyrosine kinases. The incorporation of a trifluoromethyl group has been linked to improved potency and selectivity against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Dihydrofolate reductase | 0.5 | |
| Anticancer | Tyrosine Kinase | 0.7 | |
| Antimicrobial | Plasmodium falciparum | 1.0 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes critical for nucleotide synthesis and cell division. The pyridopyrimidine scaffold is particularly effective in disrupting metabolic pathways in rapidly dividing cells, such as those found in tumors.
Case Studies
Case Study 1: In Vitro Evaluation
In vitro studies utilizing human cancer cell lines demonstrated that the compound significantly inhibited cell growth at low micromolar concentrations. The efficacy was attributed to its ability to interfere with the DHFR enzyme, essential for DNA synthesis .
Case Study 2: In Vivo Efficacy
In vivo studies in murine models indicated that administration of the compound led to a notable reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among related compounds include:
*Calculated based on molecular formulas.
Physicochemical Properties
- In contrast, bulkier substituents (e.g., ’s chromenone) increase MP significantly (302–304°C) . Thioether-containing compounds () exhibit lower MPs (224–226°C) due to reduced polarity .
- The para-CF₃ group’s strong electron-withdrawing effect may improve solubility in organic solvents .
Pharmacological and ADMET Considerations
- Bioactivity: Pyrido[2,3-d]pyrimidines (target and ) are often explored as kinase inhibitors. The 6-ethyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets . Pyrazolo-pyrimidines () with chromenone substituents are associated with anti-cancer activity but face challenges in bioavailability due to high MW .
- Metabolic Stability: Methyl groups (e.g., 1-methyl in the target) generally reduce oxidative metabolism, extending half-life compared to unmethylated analogues .
Toxicity :
- Trifluoromethyl groups (target, ) are metabolically inert, reducing toxic metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
